molecular formula C27H46O3 B030732 7alpha,12alpha-Dihydroxy-5beta-cholestan-3-one CAS No. 547-97-7

7alpha,12alpha-Dihydroxy-5beta-cholestan-3-one

Cat. No. B030732
CAS RN: 547-97-7
M. Wt: 418.7 g/mol
InChI Key: HHVQPBXBALLUDF-QORHGLQKSA-N
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Description

7alpha,12alpha-Dihydroxy-5beta-cholestan-3-one is an intermediate in bile acid biosynthesis . Bile acids are steroid acids found predominantly in the bile of mammals . It is a 3-oxo-5β-steroid that is 5β-cholestan-3-one bearing two additional hydroxy substituents at positions 7α and 12α .


Synthesis Analysis

The synthesis of 7alpha,12alpha-Dihydroxy-5beta-cholestan-3-one is initiated with the conversion of cholesterol to 7alpha-hydroxycholesterol and of 7alpha-hydroxycholesterol to 4-cholesten-7alpha-ol-3-one . The pathway then branches: hydroxylation of 4-cholesten-7alpha-ol-3-one to 4-cholesten-7alpha, 12alpha-diol-3-one leads ultimately to the formation of cholate, while its reduction to 5beta-cholestan-7alpha-ol-3-one leads to chenodeoxycholate formation .


Molecular Structure Analysis

7alpha,12alpha-Dihydroxy-5beta-cholestan-3-one is a 3-oxo-5β-steroid that is 5β-cholestan-3-one bearing two additional hydroxy substituents at positions 7α and 12α .


Chemical Reactions Analysis

In enzymology, a 3α,7α-dihydroxy-5β-cholestanate—CoA ligase (EC 6.2.1.28) is an enzyme that catalyzes the chemical reaction ATP + (25R)-3alpha,7alpha-dihydroxy-5beta-cholestan-26-oate + CoA AMP + diphosphate + (25R)-3alpha,7alpha-dihydroxy-5beta-cholestanoyl-CoA .


Physical And Chemical Properties Analysis

The formula of 7alpha,12alpha-Dihydroxy-5beta-cholestan-3-one is C27H46O3. It has a net charge of 0, an average mass of 418.65234, and a mono-isotopic mass of 418.34470 .

Scientific Research Applications

Metabolism Studies

7alpha,12alpha-Dihydroxy-5beta-cholestan-3-one has been investigated for its role in the metabolism of cholesterol and bile acids. A study by Aringer (1975) compared the metabolism of 7alpha-hydroxycholesterol and 7alpha-hydroxy-beta-sitosterol, finding that 7alpha,12alpha-dihydroxy-5beta-cholestan-3-one was a metabolite in this process. This compound was less efficiently metabolized compared to its C27 analogs, indicating its distinct metabolic pathway (Aringer, 1975).

Enzymatic Activity Studies

The enzymatic activities involving 7alpha,12alpha-Dihydroxy-5beta-cholestan-3-one have been a subject of study. Hoshita et al. (1968) focused on its transformation in iguana liver microsomes, where it served as an intermediate in the formation of 5alpha-bile acids from cholesterol. This study highlighted the specificity of the microsomal enzyme system required for this transformation (Hoshita, Shefer, & Mosbach, 1968).

Bile Acid Biosynthesis

Significant research has been conducted on the role of 7alpha,12alpha-Dihydroxy-5beta-cholestan-3-one in bile acid biosynthesis. Cheng et al. (1977) described its conversion into 5beta-cholestane-3alpha,7alpha,12alpha,24beta,25-pentol by liver microsomes, which is a key intermediate in cholic acid biosynthesis. This study also observed the effects of phenobarbital treatment and starvation on side-chain hydroxylations, contributing to our understanding of bile acid metabolism (Cheng, Shefer, Dayal, Tint, Setoguchi, Salen, & Mosbach, 1977).

Cholesterol Metabolism

Research has also focused on the connection between cholesterol metabolism and 7alpha,12alpha-Dihydroxy-5beta-cholestan-3-one. Hanson (1971) studied the formation and metabolism of 3alpha,7alpha-dihydroxy-5beta-cholestan-26-oic acid, a metabolic product of cholesterol, which is further metabolized to chenodeoxycholic acid. This study provides insights into the complex pathways of cholesterol conversion into various bile acids (Hanson, 1971).

properties

IUPAC Name

(5R,7R,8R,9S,10S,12S,13R,14S,17R)-7,12-dihydroxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H46O3/c1-16(2)7-6-8-17(3)20-9-10-21-25-22(15-24(30)27(20,21)5)26(4)12-11-19(28)13-18(26)14-23(25)29/h16-18,20-25,29-30H,6-15H2,1-5H3/t17-,18+,20-,21+,22+,23-,24+,25+,26+,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHVQPBXBALLUDF-QORHGLQKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(C(CC3C2C(CC4C3(CCC(=O)C4)C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CCC(=O)C4)C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H46O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00415291
Record name 7alpha,12alpha-Dihydroxy-5beta-cholestan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00415291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

418.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7alpha,12alpha-Dihydroxy-5beta-cholestan-3-one

CAS RN

547-97-7
Record name 7α,12α-Dihydroxy-5β-cholestan-3-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=547-97-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7alpha,12alpha-Dihydroxy-5beta-cholestane-3-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000547977
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7alpha,12alpha-Dihydroxy-5beta-cholestan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00415291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7α,12α-Dihydroxy-5β-cholestane-3-one
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JXG7DN7KC6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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